molecular formula C19H16N2O4 B12396341 Hdac6-IN-11

Hdac6-IN-11

Cat. No.: B12396341
M. Wt: 336.3 g/mol
InChI Key: VIDKIEAXAKFSHN-NYYWCZLTSA-N
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Description

Hdac6-IN-11 is a small-molecule inhibitor specifically targeting histone deacetylase 6 (HDAC6). Histone deacetylase 6 is an enzyme that plays a crucial role in the deacetylation of lysine residues on histone and non-histone proteins, impacting various cellular processes such as gene expression, cell motility, and protein degradation. This compound has garnered significant interest due to its potential therapeutic applications in cancer, neurodegenerative diseases, and other conditions where histone deacetylase 6 is implicated .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hdac6-IN-11 typically involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core scaffold, followed by functional group modifications to enhance selectivity and potency. Common synthetic routes involve:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is scaled up to meet commercial demands. The process involves optimization of reaction conditions to maximize yield and minimize impurities. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

Hdac6-IN-11 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield ketones or aldehydes, reduction may yield alcohols or amines, and substitution may yield various substituted derivatives .

Scientific Research Applications

Hdac6-IN-11 has a wide range of scientific research applications, including:

Mechanism of Action

Hdac6-IN-11 exerts its effects by specifically inhibiting the deacetylase activity of histone deacetylase 6. This inhibition leads to increased acetylation of histone and non-histone proteins, affecting various cellular processes. The molecular targets and pathways involved include:

Comparison with Similar Compounds

Hdac6-IN-11 is unique in its high selectivity and potency towards histone deacetylase 6 compared to other histone deacetylase inhibitors. Similar compounds include:

    Tubastatin A: Another selective histone deacetylase 6 inhibitor with similar applications but different chemical structure.

    Vorinostat (SAHA): A pan-histone deacetylase inhibitor with broader activity but less selectivity towards histone deacetylase 6.

    Nexturastat A:

This compound stands out due to its unique chemical structure, which provides enhanced selectivity and reduced off-target effects compared to other inhibitors .

Properties

Molecular Formula

C19H16N2O4

Molecular Weight

336.3 g/mol

IUPAC Name

(E)-N-hydroxy-3-[6-(4-methoxyphenoxy)quinolin-2-yl]prop-2-enamide

InChI

InChI=1S/C19H16N2O4/c1-24-15-5-7-16(8-6-15)25-17-9-10-18-13(12-17)2-3-14(20-18)4-11-19(22)21-23/h2-12,23H,1H3,(H,21,22)/b11-4+

InChI Key

VIDKIEAXAKFSHN-NYYWCZLTSA-N

Isomeric SMILES

COC1=CC=C(C=C1)OC2=CC3=C(C=C2)N=C(C=C3)/C=C/C(=O)NO

Canonical SMILES

COC1=CC=C(C=C1)OC2=CC3=C(C=C2)N=C(C=C3)C=CC(=O)NO

Origin of Product

United States

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